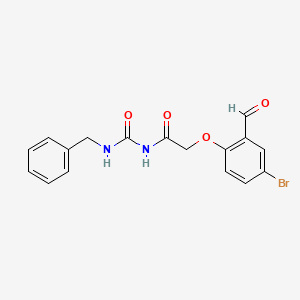
N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide, also known as BFA, is a chemical compound that has been extensively studied in scientific research. This compound has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In
作用機序
The mechanism of action of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has been shown to inhibit the activity of the signal recognition particle (SRP), which is involved in the targeting of newly synthesized proteins to the endoplasmic reticulum. This inhibition leads to the accumulation of unfolded proteins in the cytoplasm, which triggers the unfolded protein response (UPR) and ultimately results in cell death.
Biochemical and Physiological Effects
N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit cell migration and invasion. N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
実験室実験の利点と制限
One of the advantages of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide is that it has been extensively studied and has a well-established mechanism of action. This makes it a valuable tool for researchers studying protein synthesis and the unfolded protein response. However, N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has some limitations as well. It is a relatively toxic compound and must be handled with care. Additionally, its effects on normal cells and tissues are not well understood, which could limit its potential use as a therapeutic agent.
将来の方向性
There are several potential future directions for the study of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide. One area of interest is the development of new analogs of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide with improved potency and selectivity. Another area of interest is the investigation of the effects of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide on other cellular processes, such as autophagy and the immune response. Additionally, N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide could be investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Overall, the study of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has the potential to lead to new insights into the mechanisms of protein synthesis and the unfolded protein response, as well as to the development of new treatments for cancer and other diseases.
Conclusion
In conclusion, N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide, or N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide, is a chemical compound with a wide range of applications in scientific research. Its synthesis method has been optimized to produce high yields of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide with high purity. N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has been extensively studied for its potential applications in cancer research, and its mechanism of action involves the inhibition of protein synthesis. N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has a number of biochemical and physiological effects, including the induction of apoptosis and the inhibition of angiogenesis. While N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has some limitations as a research tool and potential therapeutic agent, there are several potential future directions for its study, including the development of new analogs and investigation of its effects on other cellular processes.
合成法
The synthesis of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide involves the reaction of 4-bromo-2-formylphenol with N-benzylcarbamic acid chloride in the presence of triethylamine. The resulting product is then reacted with acetic anhydride to yield N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide. This synthesis method has been optimized to produce high yields of N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide with high purity.
科学的研究の応用
N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide has also been investigated for its potential use as a chemotherapeutic agent in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
N-(benzylcarbamoyl)-2-(4-bromo-2-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4/c18-14-6-7-15(13(8-14)10-21)24-11-16(22)20-17(23)19-9-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDDLLGPERZYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

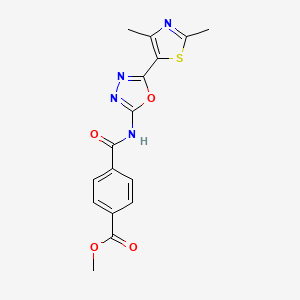
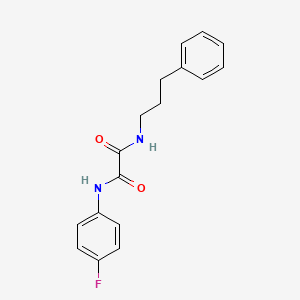

![3,4-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2649494.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one](/img/structure/B2649495.png)
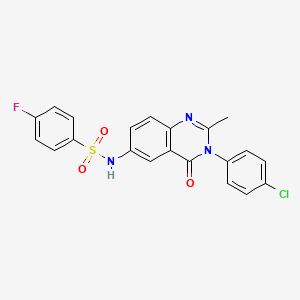
![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2649497.png)
![N'-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2649498.png)
![4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2649500.png)
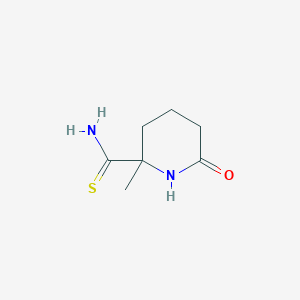
![N-(1-Cyanocyclohexyl)-2-[4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]propanamide](/img/structure/B2649503.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylthio)butanamide](/img/structure/B2649508.png)
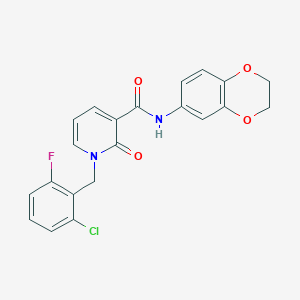
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2649512.png)